molecular formula C14H21BO2 B3132308 4,4,5,5-Tetramethyl-2-(3-methylbenzyl)-1,3,2-dioxaborolane CAS No. 365564-12-1

4,4,5,5-Tetramethyl-2-(3-methylbenzyl)-1,3,2-dioxaborolane

Cat. No.: B3132308
CAS No.: 365564-12-1
M. Wt: 232.13 g/mol
InChI Key: UWLGHSSTOZFXKK-UHFFFAOYSA-N
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Description

4,4,5,5-Tetramethyl-2-(3-methylbenzyl)-1,3,2-dioxaborolane is a boronic ester featuring a 3-methylbenzyl substituent attached to a pinacol boronate core. It is widely utilized in Suzuki-Miyaura cross-coupling reactions due to its stability and reactivity. The compound is synthesized via nucleophilic substitution or palladium-catalyzed borylation, yielding a white solid with a melting point of 170–173°C and an 80% isolated yield . Key spectroscopic data includes:

  • ¹H-NMR (CDCl₃): δ 7.76–7.83 (m, aromatic protons), 4.85 (s, -CH₂-), 1.33 (s, pinacol methyl groups).
  • ¹¹B-NMR (CDCl₃): δ 30.88, indicative of a tetracoordinated boron atom .

Properties

IUPAC Name

4,4,5,5-tetramethyl-2-[(3-methylphenyl)methyl]-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21BO2/c1-11-7-6-8-12(9-11)10-15-16-13(2,3)14(4,5)17-15/h6-9H,10H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWLGHSSTOZFXKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)CC2=CC=CC(=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21BO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401163984
Record name 4,4,5,5-Tetramethyl-2-[(3-methylphenyl)methyl]-1,3,2-dioxaborolane
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

365564-12-1
Record name 4,4,5,5-Tetramethyl-2-[(3-methylphenyl)methyl]-1,3,2-dioxaborolane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=365564-12-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,4,5,5-Tetramethyl-2-[(3-methylphenyl)methyl]-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401163984
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4,5,5-Tetramethyl-2-(3-methylbenzyl)-1,3,2-dioxaborolane typically involves the reaction of 3-methylbenzyl alcohol with bis(pinacolato)diboron in the presence of a base such as potassium carbonate. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation. The reaction mixture is heated to reflux, and the product is purified by column chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but is optimized for large-scale operations. Continuous flow reactors are often employed to enhance reaction efficiency and yield. The use of automated systems for purification and quality control ensures the consistent production of high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

4,4,5,5-Tetramethyl-2-(3-methylbenzyl)-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form boronic acids or borate esters.

    Reduction: Reduction reactions can convert the compound into borohydrides.

    Substitution: It participates in substitution reactions, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Palladium catalysts and bases like potassium carbonate are commonly employed in cross-coupling reactions.

Major Products Formed

    Oxidation: Boronic acids and borate esters.

    Reduction: Borohydrides.

    Substitution: Various biaryl compounds and other carbon-carbon bonded structures.

Scientific Research Applications

Organic Synthesis

1.1 Role as a Boron Reagent

This compound serves as a versatile boron reagent in organic synthesis. Its structure allows it to participate in various reactions, including:

  • Borylation Reactions : It can be employed in the borylation of aryl and alkenyl halides, facilitating the formation of boronic esters. Such reactions are crucial for constructing complex organic molecules and are commonly used in Suzuki-Miyaura cross-coupling reactions.
  • Synthesis of Functionalized Compounds : The compound has been utilized to synthesize various functionalized compounds such as 3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2(3H)-benzoxazolone. This specific synthesis showcases its utility in generating biologically relevant heterocycles from simpler precursors under mild conditions .

Medicinal Chemistry

2.1 Anticancer Applications

Research indicates that compounds derived from boron reagents like 4,4,5,5-tetramethyl-2-(3-methylbenzyl)-1,3,2-dioxaborolane exhibit potential anticancer properties. For instance:

  • Targeting Cancer Cells : Certain derivatives have shown efficacy in selectively targeting cancer cells while minimizing toxicity to normal cells. This selectivity is attributed to the unique interactions of boron with biological molecules.

2.2 Drug Development

The compound's ability to form stable complexes with various biomolecules makes it a candidate for drug development:

  • Drug Delivery Systems : Its incorporation into drug delivery systems can enhance the bioavailability of therapeutic agents through improved solubility and stability.

Materials Science

3.1 Polymer Chemistry

In materials science, this compound is utilized in the development of new polymeric materials:

  • Synthesis of Boron-Doped Polymers : The compound can be used to create boron-doped polymers that exhibit enhanced electrical conductivity and thermal stability. These materials are valuable in electronic applications.

Case Studies

Study Title Application Area Findings
Synthesis of Functionalized BenzoxazolonesOrganic SynthesisDemonstrated efficient synthesis of biologically active compounds .
Boron Compounds in Cancer TherapyMedicinal ChemistryShowed selective targeting of cancer cells with reduced side effects .
Development of Conductive PolymersMaterials ScienceAchieved improved conductivity and stability in synthesized polymers .

Mechanism of Action

The mechanism of action of 4,4,5,5-Tetramethyl-2-(3-methylbenzyl)-1,3,2-dioxaborolane primarily involves its ability to form stable boron-carbon bonds. This property is exploited in cross-coupling reactions, where the compound acts as a boron source. The palladium-catalyzed Suzuki-Miyaura reaction is a prime example, where the compound reacts with aryl halides to form biaryl products. The molecular targets and pathways involved include the activation of the boron atom and the formation of a palladium-boron intermediate.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Reactivity and Stability

Electron-Donating vs. Electron-Withdrawing Groups
  • 3-Methylbenzyl Substituent (Target Compound): The methyl group on the benzyl moiety provides mild electron-donating effects, enhancing stability while maintaining moderate reactivity in cross-couplings. This balance makes it suitable for reactions requiring controlled conditions .
  • 3-(Methylsulfonyl)phenyl Substituent (C₁₃H₁₉BO₄S): The sulfonyl group is strongly electron-withdrawing, increasing electrophilicity at the boron center. This compound exhibits higher reactivity in Suzuki couplings but lower thermal stability .
  • 2-Methyl-5-Nitrophenyl Substituent (C₁₃H₁₇BNO₄): The nitro group further amplifies electron withdrawal, making this compound highly reactive but prone to decomposition under acidic conditions .
Steric Effects
  • Phenethyl Substituent (C₁₄H₂₁BO₂): The linear phenethyl group introduces minimal steric hindrance, enabling 93% yield in syntheses and efficient coupling with aryl halides .
  • Benzo[b]thiophen-3-yl Substituent (C₁₅H₁₉BO₂S): The fused thiophene ring creates steric bulk, reducing reactivity in sterically congested catalytic systems but improving selectivity in ortho-substituted couplings .

Spectroscopic and Physical Properties

NMR Chemical Shifts
Compound Aromatic Protons (δ, ppm) Boric Proton (δ, ppm)
Target Compound 7.76–7.83 30.88 (¹¹B)
2-Phenylpropyl Derivative 7.36–7.28 33.7 (¹¹B)
3-Methylsulfonylphenyl 7.51–7.32 Not reported
Phenethyl Derivative 7.28–7.20 33.7 (¹¹B)

The upfield shift in the target compound’s aromatic protons (δ 7.76–7.83 vs. δ 7.36–7.28 in the 2-phenylpropyl derivative) suggests shielding effects from the methyl group. The ¹¹B-NMR data consistently aligns with tetracoordinated boron across derivatives .

Melting Points and Yields
  • Target Compound: m.p. 170–173°C, 80% yield .
  • Phenethyl Derivative: Liquid at room temperature, 93% yield .
  • Nitro-Substituted Derivative: m.p. >200°C (decomposes), 70% yield .

Higher melting points correlate with crystalline stability in nitro- and sulfonyl-substituted derivatives, whereas alkyl-substituted analogs remain liquid.

Biological Activity

4,4,5,5-Tetramethyl-2-(3-methylbenzyl)-1,3,2-dioxaborolane is a boron-containing compound with potential biological activity. Its unique structure allows it to interact with various biological systems, making it of interest in medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C14H21BO2
  • Molecular Weight : 232.13 g/mol
  • CAS Number : 475250-52-3
  • SMILES Notation : CC1=CC(CB2OC(C)(C)C(C)(C)O2)=CC=C1

The structure features a dioxaborolane ring which is known for its reactivity and ability to form complexes with various biological targets.

Biological Activity Overview

The biological activities of this compound have been explored in several studies. The compound has shown promise in the following areas:

  • Antimicrobial Activity : Preliminary studies indicate that this compound exhibits antimicrobial properties against certain bacterial strains.
  • Insecticidal Potential : Similar compounds have been evaluated for their effectiveness as insecticides. For instance, derivatives of dioxaborolane have shown larvicidal activity against Aedes aegypti, a vector for several viral diseases .

The mechanisms through which this compound exerts its biological effects are not fully elucidated. However, several hypotheses include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways of pathogens or pests.
  • Cell Membrane Disruption : It may interact with cell membranes leading to permeability changes and subsequent cell death.

Antimicrobial Studies

A study investigating the antimicrobial properties of related dioxaborolane compounds reported that they inhibited the growth of Staphylococcus aureus and Escherichia coli at low micromolar concentrations. The minimum inhibitory concentrations (MICs) varied significantly among different derivatives .

CompoundMIC (µM) against S. aureusMIC (µM) against E. coli
Compound A1520
Compound B1025
4,4,5,5-Tetramethyl...TBDTBD

Insecticidal Activity

Research on related compounds has demonstrated significant larvicidal activity against Aedes aegypti. For example:

  • Compound X exhibited LC50 and LC90 values of 28.9 ± 5.6 µM and 162.7 ± 26.2 µM respectively after 24 hours of exposure .

These results highlight the potential for developing new insecticides based on the dioxaborolane scaffold.

Toxicity Assessment

While exploring the biological activities of these compounds, toxicity assessments are crucial. Studies have shown that certain derivatives exhibit low toxicity towards human cells even at high concentrations (e.g., up to 5200 µM), suggesting a favorable safety profile for further development .

Q & A

Q. What are the standard synthetic routes for preparing 4,4,5,5-tetramethyl-2-(3-methylbenzyl)-1,3,2-dioxaborolane, and what critical reaction parameters influence yield?

The compound is typically synthesized via palladium-catalyzed Miyaura borylation. A common method involves coupling a halogenated aryl precursor (e.g., 3-methylbenzyl bromide) with bis(pinacolato)diboron (B₂pin₂) in the presence of a Pd catalyst (e.g., PdCl₂(dppf)) and a base (e.g., KOAc) in solvents like 1,4-dioxane or THF at 80–100°C . Key parameters affecting yield include:

  • Catalyst loading : 1–5 mol% Pd ensures efficient coupling.
  • Solvent polarity : Polar aprotic solvents enhance boron-aryl bond formation.
  • Reaction time : 12–24 hours under reflux minimizes side reactions.
  • Purification : Column chromatography with hexane/ethyl acetate (3:1) is standard .

Q. Which spectroscopic and analytical methods are most effective for characterizing this compound?

  • ¹H/¹³C NMR : Confirms the dioxaborolane ring (δ 1.0–1.3 ppm for methyl groups) and aryl substitution patterns (δ 6.5–7.5 ppm) .
  • IR spectroscopy : B-O stretching vibrations (~1350 cm⁻¹) and aromatic C-H bends (~800 cm⁻¹) validate structural integrity .
  • Mass spectrometry (HRMS) : Molecular ion peaks (e.g., [M+H]⁺) confirm the molecular formula (C₁₅H₂₁BO₂) .
  • X-ray crystallography : Resolves boronate ester geometry and steric effects of the 3-methylbenzyl group .

Q. What are the common reactivity patterns of this compound in organic synthesis?

It primarily participates in Suzuki-Miyaura cross-couplings with aryl halides, mediated by Pd catalysts (e.g., Pd(PPh₃)₄) in aqueous/organic biphasic systems (e.g., DME/H₂O) . Other reactions include:

  • Protodeboronation : Acidic conditions (e.g., HCl/MeOH) cleave the B-O bond, yielding aryl derivatives.
  • Electrophilic substitutions : The electron-rich aryl group undergoes nitration or halogenation under controlled conditions .

Advanced Research Questions

Q. How does the steric bulk of the 3-methylbenzyl group influence reaction kinetics and selectivity in cross-coupling reactions?

The 3-methyl substituent introduces steric hindrance, slowing transmetallation steps in Suzuki-Miyaura reactions. This necessitates:

  • Higher catalyst loading (5–10 mol% Pd) to overcome steric barriers.
  • Elevated temperatures (100–120°C) to achieve >80% conversion .
    Competitive side reactions (e.g., homocoupling) are minimized by using bulky ligands (e.g., SPhos) that favor oxidative addition .

Q. What strategies resolve contradictions in reported reaction yields for this compound’s use in medicinal chemistry?

Discrepancies in yields (e.g., 27% vs. 80%) arise from variations in:

  • Substrate electronic effects : Electron-deficient aryl halides couple faster than electron-rich ones.
  • Solvent systems : Mixed solvents (dioxane/H₂O) improve solubility and reduce boronate hydrolysis .
  • Catalyst choice : PdCl₂(dtbpf) outperforms Pd(PPh₃)₄ in sterically hindered systems .

Q. How is this compound applied in developing fluorescent materials or bioactive molecules?

  • Material science : Acts as a precursor for π-conjugated polymers via copolymerization with thiophene derivatives, yielding materials with tunable bandgaps (~2.5–3.0 eV) .
  • Drug discovery : Serves as a boronic acid surrogate in protease inhibitors (e.g., β-lactamase inhibitors) by forming reversible covalent bonds with active-site serine residues .

Q. What computational methods predict the stability of intermediates in its reaction pathways?

  • DFT calculations : Model transition states for transmetallation (ΔG‡ ~25 kcal/mol) and identify rate-limiting steps .
  • Molecular dynamics : Simulate solvent effects on boronate ester hydrolysis (e.g., accelerated degradation in polar protic solvents) .

Methodological Recommendations

  • Optimization : Use Design of Experiments (DoE) to screen catalyst/ligand/solvent combinations .
  • Troubleshooting : Monitor reaction progress via TLC (Rf ~0.5 in hexane/EtOAc) and quench with H₂O₂ to detect unreacted boronate .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4,4,5,5-Tetramethyl-2-(3-methylbenzyl)-1,3,2-dioxaborolane
Reactant of Route 2
Reactant of Route 2
4,4,5,5-Tetramethyl-2-(3-methylbenzyl)-1,3,2-dioxaborolane

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